molecular formula C10H14FNO B1623013 1-(4-Ethoxy-3-fluorophenyl)ethanamine CAS No. 634150-90-6

1-(4-Ethoxy-3-fluorophenyl)ethanamine

Cat. No. B1623013
M. Wt: 183.22 g/mol
InChI Key: OFDISMSWWNOGFW-UHFFFAOYSA-N
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Description

1-(4-Ethoxy-3-fluorophenyl)ethanamine, also known by its CAS Number 634150-90-6, is a chemical compound with the molecular formula C10H14FNO . It has a molecular weight of 183.23 . The compound is typically in liquid form .


Molecular Structure Analysis

The InChI code for 1-(4-Ethoxy-3-fluorophenyl)ethanamine is 1S/C10H14FNO/c1-3-13-10-5-4-8(7(2)12)6-9(10)11/h4-7H,3,12H2,1-2H3 . The InChI key is OFDISMSWWNOGFW-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1-(4-Ethoxy-3-fluorophenyl)ethanamine is a liquid at room temperature . It has a molecular weight of 183.23 .

Scientific Research Applications

Synthesis of Medicinal Compounds

  • Aprepitant Synthesis : The compound plays a role in the efficient synthesis of Aprepitant, an NK(1) receptor antagonist. It involves various chemical transformations including condensation and diastereoselective processes (Brands et al., 2003).

Antimicrobial and Antifungal Applications

  • Antimicrobial Activity : A series of 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, synthesized from similar compounds, exhibit notable antibacterial and antifungal activity, comparable to standard medicinal drugs (Pejchal, Pejchalová, & Růžičková, 2015).

Analytical Chemistry

  • High-Performance Liquid Chromatography : 1-(4-Ethoxy-3-fluorophenyl)ethanamine-related compounds are used as internal standards in high-performance liquid chromatography for analyzing cerebrospinal fluid in humans and primates (Scheinin, Chang, Kirk, & Linnoila, 1983).

Fluorescence Sensing

  • Fluorescent pH Sensor : Compounds similar to 1-(4-Ethoxy-3-fluorophenyl)ethanamine are used in the design of fluorescent pH sensors with tunable aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics (Yang et al., 2013).

Chalcone Synthesis

  • Chalcone Synthesis via Sonochemical Method : This compound is used in synthesizing chalcones, demonstrating the efficiency of sonochemical methods over traditional methods. This has implications for energy efficiency and crystallinity improvement (Jarag et al., 2011).

Zinc Bioimaging

  • Zinc Sensing and Bioimaging : A vanillinyl Schiff base derived from similar compounds is utilized for its unique zinc sensing properties and has been explored for zinc bioimaging applications (Bhanja et al., 2015).

Safety And Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1-(4-ethoxy-3-fluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-3-13-10-5-4-8(7(2)12)6-9(10)11/h4-7H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDISMSWWNOGFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60401352
Record name 1-(4-ethoxy-3-fluorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethoxy-3-fluorophenyl)ethanamine

CAS RN

634150-90-6
Record name 1-(4-ethoxy-3-fluorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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